molecular formula C16H23NO5S B2450571 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 899733-98-3

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2450571
CAS No.: 899733-98-3
M. Wt: 341.42
InChI Key: IWVMSCRDJOQCMQ-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide: is a complex organic compound characterized by its unique spiroketal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Solvents: Toluene, ethanol, water

Major Products Formed

    Oxidation Products: Carboxylic acids

    Reduction Products: Amines

    Substitution Products: Various sulfonamide derivatives

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific combination of a spiroketal core and a methoxy-methylbenzenesulfonamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12-5-6-14(20-2)15(9-12)23(18,19)17-10-13-11-21-16(22-13)7-3-4-8-16/h5-6,9,13,17H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVMSCRDJOQCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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